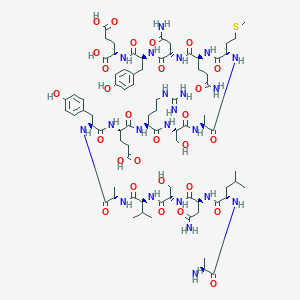
4-氯-2,3-二氟苯甲酸
描述
4-Chloro-2,3-difluorobenzoic acid (4-Cl-2,3-dFB) is a chemical compound that is widely used in scientific research and lab experiments. It is a versatile compound with a wide range of applications and potential uses. 4-Cl-2,3-dFB is a relatively new compound, first synthesized in the early 2000s and is gaining popularity in the scientific community due to its unique properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 4-Cl-2,3-dFB.
科学研究应用
抗菌化合物的合成
4-氯-2,3-二氟苯甲酸: 是抗菌药物合成中的宝贵中间体。 它的衍生物,特别是喹诺酮-3-羧酸,对于开发新型抗菌剂至关重要 . 该化合物将氟原子引入分子结构的能力特别有利,因为已知氟会显着增强药物的生物活性。
液晶的开发
该化合物用于制备潜在的液晶。液晶有广泛的应用,包括显示器、传感器和存储设备。 引入氟原子可以提高液晶的热稳定性和电光性能 .
呋塞米的合成
呋塞米是一种环状利尿剂,用于治疗心力衰竭、肝硬化或肾脏疾病引起的液体积聚。4-氯-2,3-二氟苯甲酸 是呋塞米合成的起始试剂,突出了它在制药行业中的作用 .
除草异恶唑甲酰胺的合成
该化合物参与了新型除草异恶唑甲酰胺的合成。这些除草剂旨在通过抑制必需的植物酶来控制杂草。 化合物中氯和二氟基团的存在可能有助于除草活性 .
芳香酸衍生物的合成
4-氯-2,3-二氟苯甲酸: 用于通过硝化、选择性还原、重氮化和氯化等工艺合成各种芳香酸衍生物。 这些衍生物对于生产染料、颜料和其他工业化学品很重要 .
生物活性化合物的研究
该化合物是生物活性化合物研究中的合成前体。 它的结构特征使其成为开发具有潜在生物活性的新材料的理想选择 .
安全和危害
作用机制
Target of Action
It is often used as a biochemical for proteomics research , indicating that it may interact with various proteins or enzymes in the body.
Mode of Action
It’s known that benzoic acid derivatives can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.
Biochemical Pathways
The compound has been synthesized from 4-chloro-3,5-difluorobenzonitrile through a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination . This suggests that it may interact with biochemical pathways involving these processes.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be 1.28 (iLOGP) and 2.28 (XLOGP3), which may affect its distribution within the body .
Result of Action
Given its use in proteomics research , it may have diverse effects depending on the specific proteins or enzymes it interacts with.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2,3-difluorobenzoic acid. For instance, the compound’s reactions at the benzylic position can be influenced by the presence of other substances, such as free radicals or nucleophiles . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and reactivity.
生化分析
Biochemical Properties
4-Chloro-2,3-difluorobenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their structure and function. For instance, it has been observed to interact with certain proteases, altering their activity and stability . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can lead to changes in the enzyme’s conformation and activity.
Cellular Effects
The effects of 4-Chloro-2,3-difluorobenzoic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 4-Chloro-2,3-difluorobenzoic acid can modulate the activity of signaling molecules, leading to altered gene expression patterns . This can result in changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, 4-Chloro-2,3-difluorobenzoic acid exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target molecule . For instance, 4-Chloro-2,3-difluorobenzoic acid has been shown to inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2,3-difluorobenzoic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Chloro-2,3-difluorobenzoic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 4-Chloro-2,3-difluorobenzoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes . For instance, high doses of 4-Chloro-2,3-difluorobenzoic acid have been associated with toxic effects, including liver and kidney damage . These findings highlight the importance of dosage considerations in the use of this compound in research.
Metabolic Pathways
4-Chloro-2,3-difluorobenzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can affect the overall metabolic flux and levels of different metabolites within the cell .
Transport and Distribution
The transport and distribution of 4-Chloro-2,3-difluorobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound . For instance, certain transporters may facilitate the uptake of 4-Chloro-2,3-difluorobenzoic acid into cells, while binding proteins can sequester the compound in specific cellular compartments .
Subcellular Localization
The subcellular localization of 4-Chloro-2,3-difluorobenzoic acid is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 4-Chloro-2,3-difluorobenzoic acid may accumulate in the mitochondria, where it can influence mitochondrial function and energy production .
属性
IUPAC Name |
4-chloro-2,3-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBXFZBWNWTMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565923 | |
| Record name | 4-Chloro-2,3-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150444-94-3 | |
| Record name | 4-Chloro-2,3-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2,3-difluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine](/img/structure/B47415.png)






![4-Iminopyrido[2,1-h]pteridin-6-ol](/img/structure/B47429.png)
![Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B47430.png)




